Entsufon sodium
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Overview
Description
Entsufon Sodium, also known as sodium octoxynol-2 ethane sulfonate, is a chemical compound with the molecular formula C20H33NaO6S and a molecular weight of 424.5 g/mol . It is commonly used as a surfactant in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the solubility of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Entsufon Sodium is synthesized through the sulfonation of octoxynol-2, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Octoxynol-2 is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes with controlled reaction conditions to ensure high yield and purity. The sulfonation reaction is carried out in a reactor, followed by neutralization in a separate vessel. The final product is then purified and dried to obtain the desired form .
Chemical Reactions Analysis
Types of Reactions: Entsufon Sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Entsufon Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Used in cell culture and molecular biology experiments to improve the solubility of hydrophobic compounds.
Medicine: Used in pharmaceutical formulations to enhance drug solubility and bioavailability.
Industry: Used in the production of detergents, emulsifiers, and other industrial products .
Mechanism of Action
The mechanism of action of Entsufon Sodium involves its ability to reduce surface tension and enhance the solubility of other compounds. It achieves this by forming micelles, which encapsulate hydrophobic molecules and increase their solubility in aqueous solutions. This property makes it an effective surfactant in various applications .
Comparison with Similar Compounds
Sodium Lauryl Sulfate: Another anionic surfactant commonly used in detergents and personal care products.
Triton X-100: A nonionic surfactant used in biochemical research.
Tween 20: A nonionic surfactant used in molecular biology and biochemistry.
Uniqueness of Entsufon Sodium: this compound is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring enhanced solubility and surface tension reduction .
Properties
CAS No. |
2917-94-4 |
---|---|
Molecular Formula |
C20H33NaO6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
sodium;2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonate |
InChI |
InChI=1S/C20H34O6S.Na/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)26-13-12-24-10-11-25-14-15-27(21,22)23;/h6-9H,10-16H2,1-5H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
FCZYGJBVLGLYQU-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)[O-].[Na+] |
2917-94-4 | |
physical_description |
Liquid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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